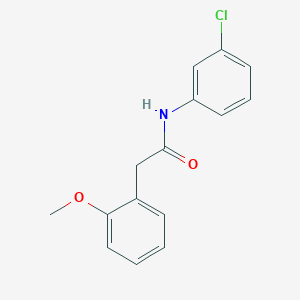
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound used in scientific research. This chemical compound is widely used for its analgesic and anti-inflammatory properties. The chemical structure of CMA is similar to that of acetaminophen, which is a popular over-the-counter pain reliever.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its low toxicity. It has been found to have a low acute toxicity and is well-tolerated in animal models. Another advantage is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a treatment for various types of pain and inflammation in humans. Another direction is to study its effects on other physiological processes such as memory and learning. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound with analgesic and anti-inflammatory properties that has been widely used in scientific research. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and results in reduced inflammation and pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has several biochemical and physiological effects, and its low toxicity makes it a useful tool for studying pain and inflammation. However, more research is needed to fully understand its potential as a treatment for various conditions and its potential side effects.
Synthesemethoden
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzoyl chloride and 2-methoxyphenylacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 128-129°C.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been widely used in scientific research for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and cancer pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anticonvulsant and antidepressant effects in animal models.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
IUJYLZGSCUWAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







